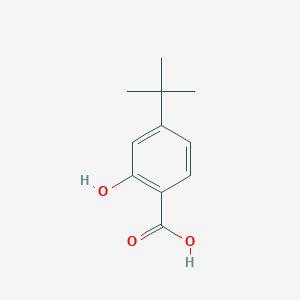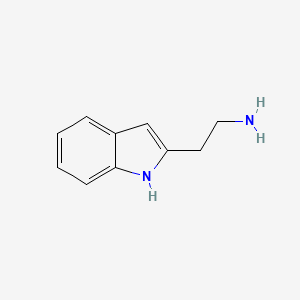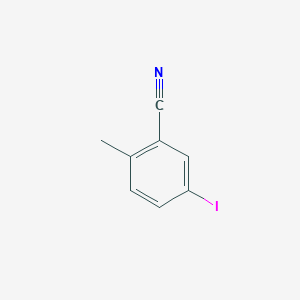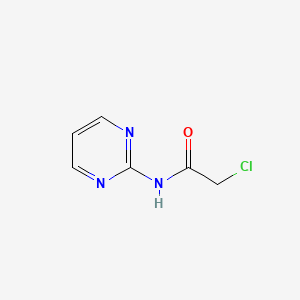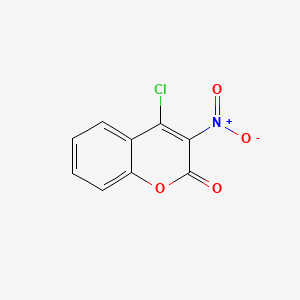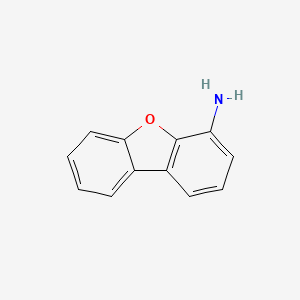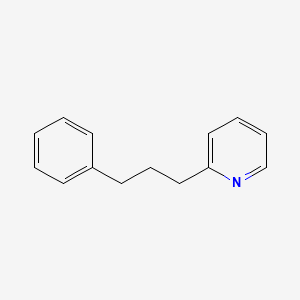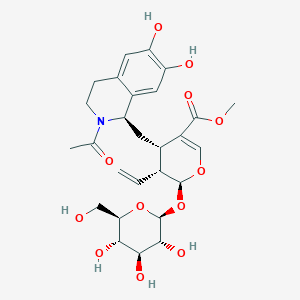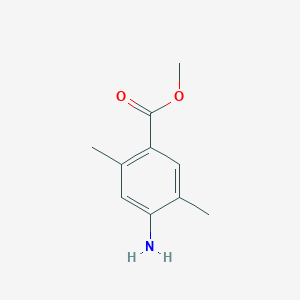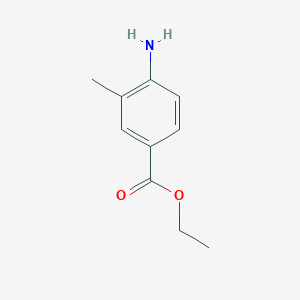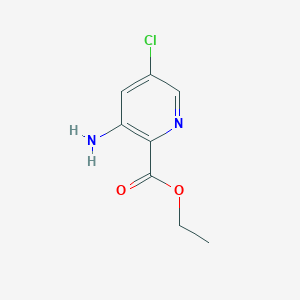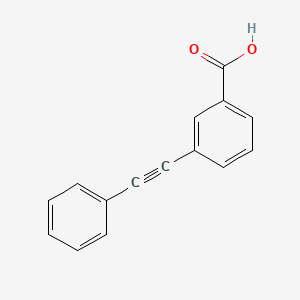
Kihadanin A
Overview
Description
Kihadanin A is a natural product isolated from the plant species Kihadania fischeri. It belongs to the family of phenolic compounds and has been studied extensively for its potential therapeutic effects. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been used in laboratory experiments to test the effects of various drugs and chemicals on cells.
Scientific Research Applications
Cytotoxic Activities
Kihadanin A has been identified as a compound with notable cytotoxic activities. In a study by Guo et al. (2018), this compound exhibited cytotoxicities against three human cancer cell lines: MDA-MB-231, A549, and HT29. The study involved isolating compounds from the root barks of Dictamnus dasycarpus and testing their cytotoxic effects, highlighting this compound's potential in cancer research (Guo et al., 2018).
Suppression of Adipogenesis
This compound also shows potential in the suppression of adipogenesis. In research conducted on mouse 3T3-L1 adipocytes, kihadanin B, a related compound, was shown to reduce lipid accumulation and influence gene expression levels associated with adipogenesis and lipogenesis. This study suggests similar potential for this compound in metabolic studies, particularly in understanding and controlling adipocyte function and obesity (Baba et al., 2016).
Mechanism of Action
Target of Action
Kihadanin A, a limonoid compound, primarily targets Nitric Oxide Synthase 3 (NOS3) . NOS3 is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
This compound acts as an inhibitor of NOS3 . By inhibiting NOS3, this compound can potentially modulate the production of nitric oxide, thereby influencing various biological processes that are regulated by this molecule.
Biochemical Analysis
Biochemical Properties
Kihadanin A plays a significant role in biochemical reactions, particularly as a NOS3 inhibitor . It interacts with enzymes and proteins involved in nitric oxide synthesis, thereby influencing biochemical pathways.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a NOS3 inhibitor . By inhibiting NOS3, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with NOS3 . This interaction can lead to enzyme inhibition, changes in gene expression, and alterations in cellular signaling pathways.
Metabolic Pathways
This compound is involved in the nitric oxide synthesis pathway due to its role as a NOS3 inhibitor . It interacts with enzymes and cofactors within this pathway, potentially influencing metabolic flux and metabolite levels.
properties
IUPAC Name |
(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,18-20,30H,6,9,11H2,1-5H3/t13-,14+,18+,19-,20?,23-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWMSKKYNYZQTC-AJLFSXDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(=O)OC6O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(=O)OC6O)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925062 | |
| Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125276-62-2 | |
| Record name | Kihadanin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125276622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the biological activities reported for Kihadanin A?
A1: this compound has demonstrated antifeedant activity against the Japanese termite species Reticulitermes speratus. [] This suggests potential applications in pest control and wood preservation.
Q2: What is the chemical structure of this compound and where is it found in nature?
A2: this compound is a limonoid, a class of natural products found primarily in citrus fruits and related plants. Its structure includes a furyl-δ-lactone core. It has been isolated from the bark of Phellodendron amurense [] and the root barks of Dictamnus dasycarpus. []
Q3: Are there any known structural analogs of this compound with different biological activities?
A4: Yes, Kihadanin B, a closely related limonoid, has been shown to suppress adipogenesis (fat cell formation) by inhibiting the Akt-FOXO1-PPARγ signaling pathway in adipocytes. [] This finding suggests that structural modifications within the Kihadanin family could lead to compounds with distinct biological profiles.
Q4: Are there any analytical methods available to detect and quantify this compound in plant extracts or other matrices?
A5: While specific analytical methods dedicated solely to this compound haven't been explicitly detailed in the provided research, its isolation from plant extracts commonly involves techniques like column chromatography (silica gel, ODS, Sephadex LH-20) and preparative HPLC. [, ] These techniques, coupled with spectroscopic methods such as NMR and mass spectrometry, allow for the identification and quantification of this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



